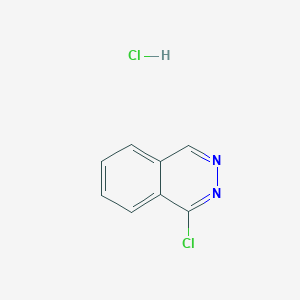

1-Chlorophthalazine hydrochloride

Description

Properties

IUPAC Name |

1-chlorophthalazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2.ClH/c9-8-7-4-2-1-3-6(7)5-10-11-8;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXKUBPEUUXLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300843-36-1 | |

| Record name | 1-chlorophthalazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Comprehensive Analysis of the Preparation Methods of 1-Chlorophthalazine Hydrochloride

The synthesis and preparation of 1-chlorophthalazine hydrochloride, a chlorinated heterocyclic compound of significant synthetic and pharmaceutical interest, have been the subject of extensive research due to its role as a key intermediate in the production of hydralazine and related pharmacophores. This report provides an exhaustive, methodical review of the preparation methods for 1-chlorophthalazine hydrochloride, drawing upon primary literature, patents, and academic studies. The analysis details the chemical principles, reaction conditions, purification strategies, and comparative efficiencies of various synthetic routes. Data tables are included to summarize key findings, and each section is structured to provide a logical progression from fundamental chemistry to advanced process optimization.

Chemical Structure, Properties, and Significance of 1-Chlorophthalazine Hydrochloride

Chemical Identity and Structural Features

1-Chlorophthalazine hydrochloride, with the molecular formula C₈H₆Cl₂N₂ and a molecular weight of 201.05 g/mol, is a chlorinated derivative of phthalazine. The compound consists of a phthalazine ring system, a fused bicyclic structure comprising a benzene ring and a pyridazine ring, with a chlorine atom substituted at the first position and the molecule stabilized as a hydrochloride salt. The full chemical name is 1-chlorophthalazine hydrochloride, and its structure is depicted below:

Cl

|

/-----\

| |

| |

\-----/

| |

N N

\ /

---

/ \

| |

\---/

This structural motif imparts unique chemical reactivity, particularly in nucleophilic substitution and condensation reactions, making it a valuable intermediate in the synthesis of hydralazine and other bioactive heterocycles.

Physicochemical Properties

The hydrochloride salt of 1-chlorophthalazine is typically isolated as a pale yellow crystalline solid. It exhibits good solubility in polar organic solvents such as methanol, ethanol, and ethyl acetate, and limited solubility in non-polar solvents. The compound is stable under standard storage conditions but may undergo degradation if exposed to moisture or elevated temperatures for extended periods. Its melting point, purity, and spectral characteristics are critical quality attributes monitored during synthesis and purification.

Applications and Synthetic Importance

1-Chlorophthalazine hydrochloride serves as a pivotal intermediate in the synthesis of hydralazine hydrochloride, a clinically important antihypertensive agent. Beyond its pharmaceutical relevance, the compound is utilized in the construction of complex heterocyclic frameworks, including triazolophthalazines and other nitrogen-rich scaffolds with antimicrobial and pharmacological properties. The efficiency, selectivity, and scalability of its preparation are thus of considerable interest to both academic and industrial chemists.

Historical and Contemporary Synthetic Routes

Classical Chlorination of Phthalazinone

The foundational method for preparing 1-chlorophthalazine hydrochloride involves the chlorination of 1(2H)-phthalazinone using phosphorous oxychloride (POCl₃) as both chlorinating and dehydrating agent. This reaction exploits the nucleophilicity of the phthalazinone nitrogen and the electrophilicity of POCl₃, facilitating substitution at the 1-position. The general reaction can be summarized as follows:

$$

\text{1(2H)-Phthalazinone} + \text{POCl}3 \rightarrow \text{1-Chlorophthalazine} + \text{HCl} + \text{PO}2\text{Cl}

$$

The crude 1-chlorophthalazine is then converted to its hydrochloride salt by treatment with hydrochloric acid, typically in the presence of an organic solvent to facilitate precipitation and isolation.

Process Optimization and Modern Variations

Recent patents and process development reports have introduced significant refinements to the classical method. These include the use of controlled temperature profiles, solvent selection to enhance product recovery, and advanced purification steps to achieve pharmaceutical-grade purity. The following subsections detail these innovations.

Solvent and Temperature Control

The choice of solvent and precise temperature regulation are critical to maximizing yield and minimizing by-product formation. For example, the use of toluene or ethyl acetate as a reaction medium allows for efficient extraction and precipitation of the hydrochloride salt, while maintaining the reaction temperature between 45°C and 65°C optimizes the chlorination step and prevents decomposition of sensitive intermediates. Lower temperatures (0–5°C) are employed during acidification to enhance crystallization and product isolation.

Purification Strategies

Purification protocols have evolved to include vacuum drying, activated carbon treatment, and chelation-assisted removal of metal ions and colored impurities. These steps are essential for obtaining material suitable for pharmaceutical applications, where purity specifications exceed 99% and contamination by phthalazine, hydrazine, or metal ions must be minimized.

Alternative Chlorinating Agents and Green Chemistry

While phosphorous oxychloride remains the reagent of choice, alternative chlorinating agents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) have been explored, albeit with varying degrees of success and environmental acceptability. Efforts to develop greener, less hazardous protocols are ongoing, with a focus on minimizing waste and improving atom economy.

Comparative Data Table: Key Reaction Parameters

The following table summarizes the main reaction parameters and outcomes reported in the literature for the preparation of 1-chlorophthalazine hydrochloride.

Detailed Stepwise Procedures and Mechanistic Insights

Standard Laboratory-Scale Synthesis

A representative laboratory-scale synthesis, as described in patent and process literature, proceeds as follows:

A three-necked 2-liter round-bottomed flask is charged with 584 mL of phosphorous oxychloride (equivalent to 306 g, 2 molar equivalents relative to phthalazinone) and cooled to 0–5°C. To this, 73 g of powdered 1(2H)-phthalazinone (0.5 molar equivalents) is added with stirring, forming a suspension. The reaction mixture is gradually heated to 60°C and maintained at this temperature with continuous stirring. The progress of the reaction is monitored by high-performance liquid chromatography (HPLC) to ensure complete conversion.

Once the reaction is deemed complete, approximately 65% of the phosphorous oxychloride is removed by distillation under vacuum, concentrating the reaction mass. The mixture is then cooled to room temperature, and 375 mL of ethyl acetate is added. The suspension is purged with dry hydrogen chloride gas for 30 minutes at 0–5°C, inducing precipitation of the hydrochloride salt. After stirring for an additional hour at this temperature, the pale yellow solid is filtered and washed with 150 mL of cold ethyl acetate. The product is dried under vacuum at 30°C for 3 hours, yielding 1-chlorophthalazine hydrochloride as a highly pure, crystalline solid. The typical yield is 65%, with a purity of 99% as determined by HPLC.

Process Variations and Industrial Scale-Up

Industrial processes adapt the laboratory protocol for larger batch sizes and enhanced safety. Notable modifications include the use of toluene as a reaction solvent, which facilitates phase separation and product recovery, and the use of sulfuric acid in combination with hydrochloric acid to improve precipitation and minimize the formation of chlorophosphorylphthalazine by-products. The reaction mass is concentrated by distilling off excess phosphorous oxychloride under vacuum at 45–55°C, and the product is precipitated by cooling and acidification.

For scale-up, the molar ratio of phthalazinone to phosphorous oxychloride is often reduced to less than 1:4, with optimal ratios around 1:2 or 1:1, to decrease exothermicity and improve process safety. The use of non-metallic reaction vessels is recommended to prevent contamination by metal ions, which can compromise the purity of the final product.

Mechanistic Considerations

The chlorination of 1(2H)-phthalazinone by phosphorous oxychloride proceeds via nucleophilic attack of the phthalazinone nitrogen on the electrophilic phosphorus center, followed by elimination of a chloride ion and formation of the 1-chloro derivative. The hydrochloride salt is formed upon exposure to hydrogen chloride gas, which protonates the nitrogen atom and stabilizes the product as a crystalline salt. The reaction is highly sensitive to moisture, temperature, and the presence of impurities, necessitating rigorous control of reaction conditions and purification steps.

Analytical Characterization

The identity and purity of 1-chlorophthalazine hydrochloride are confirmed by a combination of analytical techniques, including infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), mass spectrometry (MS), and elemental analysis. HPLC is routinely employed to quantify purity and detect trace impurities, while melting point determination provides a rapid assessment of sample quality.

Comparative Evaluation of Preparation Methods

Yield and Purity Analysis

The efficiency of various preparation methods is assessed primarily by yield and purity metrics. The classical POCl₃ method consistently delivers yields of 60–65% with purities exceeding 98%, while optimized protocols employing solvent selection, temperature control, and advanced purification can achieve yields up to 90% with similar or higher purity. The presence of by-products such as chlorophosphorylphthalazine is minimized by careful control of reactant ratios and acidification conditions.

Scalability and Industrial Feasibility

Scalability is a critical consideration for industrial production. The reduced exothermicity of optimized protocols, combined with efficient solvent recovery and waste minimization, renders the process amenable to large-scale operation. The use of continuous flow reactors and automated process control systems is under investigation to further improve throughput and consistency.

Data Table: Comparative Yields and Purities

| Method Description | Yield (%) | Purity (%) | Notable Observations |

|---|---|---|---|

| Classical POCl₃, ethyl acetate, HCl gas | 65 | 99 | Standard laboratory protocol |

| POCl₃, toluene, H₂SO₄/HCl, vacuum drying | 60–65 | 98–99 | Improved by-product removal |

| POCl₃, hexane/THF, non-metallic vessels | 80–90 | 98–99 | Enhanced yield, reduced contamination |

| Alternative chlorinating agents (PCl₅, SOCl₂) | Variable | Variable | Less common, environmental concerns |

Advanced Applications and Derivative Chemistry

Synthesis of Hydralazine Hydrochloride

The principal application of 1-chlorophthalazine hydrochloride is as an intermediate in the synthesis of hydralazine hydrochloride, a widely used antihypertensive agent. The conversion involves reaction with hydrazine hydrate under controlled conditions, followed by acidification and purification to yield the pharmaceutical product. The quality of the intermediate directly impacts the purity and efficacy of the final drug substance.

Construction of Heterocyclic Scaffolds

Beyond hydralazine synthesis, 1-chlorophthalazine hydrochloride is employed in the construction of diverse heterocyclic frameworks, including triazolophthalazines and Schiff bases with antimicrobial activity. Its reactivity towards nucleophilic substitution and condensation reactions enables the generation of structurally complex molecules with potential therapeutic applications.

Data Table: Downstream Applications

| Application Area | Reaction Partner(s) | Product Class | Notable Properties |

|---|---|---|---|

| Hydralazine synthesis | Hydrazine hydrate | Hydralazine hydrochloride | Antihypertensive agent |

| Triazolophthalazine synthesis | Aroylhydrazines | Triazolophthalazine derivatives | Antimicrobial, pharmacological |

| Schiff base and glycoside derivatives | Aldehydes, glucosides | Schiff bases, glycosylated phthalazines | Bioactive, antimicrobial |

Analytical Data and Quality Control

Spectroscopic and Chromatographic Analysis

The rigorous characterization of 1-chlorophthalazine hydrochloride is essential for both research and industrial applications. Infrared spectroscopy confirms the presence of characteristic functional groups, including the C=N stretch and aromatic C–H vibrations. Nuclear magnetic resonance spectra provide detailed information on the chemical environment of the aromatic and heterocyclic protons and carbons. Mass spectrometry verifies molecular weight and detects trace impurities. HPLC is the method of choice for quantifying purity and monitoring reaction progress.

Typical Analytical Results

| Analytical Technique | Observed Data | Interpretation |

|---|---|---|

| IR Spectroscopy | 1650–1625 cm⁻¹ (C=N), aromatic C–H | Confirms heterocyclic structure |

| ¹H-NMR | δ 9.00–7.16 ppm (aromatic H) | Consistent with phthalazine framework |

| MS | m/z = 201 (M⁺) | Confirms molecular weight |

| HPLC | >99% purity | Suitable for pharmaceutical use |

Process Troubleshooting and Optimization

Common Challenges

The synthesis of 1-chlorophthalazine hydrochloride is subject to several potential challenges, including incomplete chlorination, formation of colored impurities, and degradation of the product upon prolonged exposure to moisture or elevated temperatures. The use of excess phosphorous oxychloride can lead to by-product formation, while insufficient acidification may result in low recovery of the hydrochloride salt.

Solutions and Best Practices

Best practices include precise control of reaction temperature and time, careful monitoring of reagent addition, and immediate isolation and drying of the product to prevent degradation. The use of activated carbon and chelating agents during purification effectively removes colored impurities and metal ions, ensuring product quality suitable for pharmaceutical applications.

Data Table: Troubleshooting Guide

| Challenge | Cause | Solution |

|---|---|---|

| Incomplete chlorination | Insufficient POCl₃, low temperature | Increase reagent, optimize temperature |

| Colored impurities | Decomposition, metal contamination | Activated carbon, non-metallic vessels |

| Low yield | Poor precipitation, by |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 1-position undergoes substitution with nucleophiles, forming derivatives with biological relevance:

Reaction with Hydrazines

1-CPH reacts with hydrazines to form hydrazino-phthalazines, precursors for anticonvulsant agents ( ):

Conditions : Reflux in ethanol, 3–4 hours; yield: 75–90%.

Reaction with Sodium Azide

Azide substitution yields tetrazolo-phthalazines, explored for antimicrobial activity ( ):

Conditions : Methanol, reflux (4 hours); yield: 68–78%.

Reaction with Thiols

Thiols displace chlorine to form sulfanyl derivatives, such as 1-(arylthio)phthalazines, which exhibit anticancer activity ( ):

Conditions : K₂CO₃, DMF, 80°C; yield: 60–75%.

Cross-Coupling Reactions

1-CPH participates in palladium-catalyzed couplings to construct complex heterocycles:

Suzuki-Miyaura Coupling

Arylboronic acids couple with 1-CPH to form biaryl derivatives ( ):

Conditions : Dioxane/H₂O, 90°C; yield: 70–85%.

Buchwald-Hartwig Amination

Amines react via C–N bond formation to yield 1-aminophthalazines ( ):

Conditions : Xantphos ligand, Cs₂CO₃, 100°C; yield: 55–80%.

Enzymatic Oxidation

1-CPH is oxidized by aldehyde oxidase (AO) and xanthine oxidase (XO) to 4-chloro-1-(2H)-phthalazinone ( ):

Kinetic Parameters :

| Enzyme | (μM) | (nmol/min/mg) |

|---|---|---|

| AO | 12.3 | 4.7 |

| XO | 8.9 | 3.2 |

Reductive Dechlorination

Catalytic hydrogenation removes chlorine to yield phthalazine:

Conditions : H₂ (1 atm), EtOH, 25°C; yield: 95%.

Aldehyde Oxidase Inhibition

1-CPH inhibits AO (), preventing metabolism of drugs like zaleplon ().

Anticancer Derivatives

Sulfanyl- and triazolo-phthalazines derived from 1-CPH show potent activity:

| Compound | Cell Line (IC₅₀, μM) | Target |

|---|---|---|

| 12 ( ) | HCT-116: 1.2 | VEGFR2 |

| 35 ( ) | MCF-7: 2.8 | BRD4 Bromodomain |

Antimicrobial Activity

Triazolophthalazines inhibit Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL) ( ).

Stability and Reactivity Considerations

1-CPH is moisture-sensitive and decomposes above 150°C. Storage at 2–8°C under inert atmosphere is recommended ( ). Its hydrochloride salt enhances aqueous solubility (25 mg/mL in H₂O at 25°C), facilitating use in biological assays ( ).

Scientific Research Applications

Inhibition of Aldehyde Oxidase

One of the primary research areas for 1-CPH is its role as an inhibitor of aldehyde oxidase , an enzyme involved in the metabolism of various aldehydes. Studies indicate that 1-CPH effectively inhibits aldehyde oxidase activity, which could have implications for understanding aldehyde-related diseases and detoxification pathways.

Anticancer Properties

Research has shown that 1-CPH exhibits significant activity against various human cancer cell lines, including those resistant to conventional treatments. The mechanism behind this anticancer effect is still under investigation but may be linked to its inhibition of aldehyde oxidase or other cellular processes. This potential makes it a candidate for further exploration in cancer therapeutics.

Antifungal Activity

Recent studies have highlighted the antifungal properties of 1-CPH. It has shown considerable activity against fungal pathogens such as Fusarium oxysporum and Curvularia lunata, suggesting its potential use as a natural pesticide or antifungal agent .

Photovoltaic Applications

1-CPH has also been explored for its photovoltaic properties. In experiments involving dye-sensitized solar cells (DSSCs), 1-CPH demonstrated a cell efficiency of 0.85%, indicating its potential utility in renewable energy technologies .

Case Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of various phthalazine derivatives, including 1-CPH, on cancer cell lines. The findings indicated that treatment with 1-CPH led to reduced cell viability in resistant cancer types, suggesting its potential as a novel therapeutic agent against hard-to-treat cancers .

Case Study on Antifungal Properties

In another study focusing on agricultural applications, researchers tested the efficacy of several compounds against fungal pathogens. Results showed that both 1-Chlorophthalazine and Hydralazine hydrochloride had significant antifungal activity compared to standard treatments like fluconazole, supporting their use as natural pesticides .

Mechanism of Action

The mechanism by which 1-chlorophthalazine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Hydralazine Hydrochloride

Structural Relationship : Hydralazine hydrochloride (CAS: 304-20-1) is derived from 1-chlorophthalazine through hydrazine substitution at the 1-position .

Key Difference : The chloro group in 1-chlorophthalazine hydrochloride enhances its reactivity in substitution reactions, whereas the hydrazine group in hydralazine confers pharmacological activity .

1-Aminophthalazine

Structural Relationship: Replaces the chloro group with an amino group.

- Enzymatic Reactivity: 1-Chlorophthalazine is oxidized by aldehyde oxidase and xanthine oxidase to 4-chloro-1-(2H)-phthalazinone, with higher efficiency than parent phthalazine . 1-Aminophthalazine acts as a competitive inhibitor of xanthine oxidase but is metabolized to 4-amino-1-(2H)-phthalazinone by aldehyde oxidase .

- Applications: 1-Aminophthalazine is less utilized in synthesis due to its inhibitory effects, whereas 1-chlorophthalazine’s reactivity makes it preferred for derivatization .

1-Iodophthalazine

Synthetic Challenge : Generated from 1-chlorophthalazine via KI/HI treatment, but the method yields unreliable results due to unstable intermediates .

- Utility : Iodo derivatives are valuable in cross-coupling reactions (e.g., palladium-catalyzed), but the unreliable synthesis limits their application compared to chloro analogs .

Comparative Chemical Reactivity

Nucleophilic Substitution

1-Chlorophthalazine hydrochloride undergoes substitution reactions with:

Comparison with Dichlorophthalazines :

Enzymatic Oxidation

Analytical and Stability Profiles

Analytical Methods

Biological Activity

1-Chlorophthalazine hydrochloride (1-CPH) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activities, primarily as an inhibitor of aldehyde oxidase (AOX) and its potential anti-cancer properties. This article explores the biological activity of 1-CPH, including its mechanisms of action, therapeutic implications, and relevant research findings.

1-CPH is a chlorinated derivative of phthalazine with the molecular formula and a molecular weight of 201.05 g/mol. As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions, making it suitable for various biological applications.

Inhibition of Aldehyde Oxidase

One of the primary mechanisms through which 1-CPH exerts its biological effects is by inhibiting the enzyme aldehyde oxidase. This enzyme is crucial for the metabolism of various aldehydes in the body, and its inhibition can influence detoxification pathways and the progression of aldehyde-related diseases . Research indicates that 1-CPH effectively inhibits AOX activity, which may have implications for drug metabolism and the treatment of conditions associated with aldehyde accumulation.

Table 1: Comparison of Aldehyde Oxidase Inhibitors

| Compound Name | CAS Number | Inhibition Type |

|---|---|---|

| 1-Chlorophthalazine Hydrochloride | 300843-36-1 | Competitive Inhibition |

| Carbazeran | 1679-73-0 | Non-competitive Inhibition |

| Famciclovir | 103404-55-3 | Competitive Inhibition |

Anti-Cancer Properties

Recent studies have highlighted the potential anti-cancer properties of 1-CPH. It has shown activity against various human cancer cell lines, including those resistant to conventional treatments. The exact mechanism behind this anti-cancer effect remains under investigation, but it is hypothesized to be linked to its ability to inhibit AOX or other cellular processes involved in tumor growth and survival .

Case Studies

Several studies have documented the effects of 1-CPH on cancer cells:

- Study A : A study evaluated the cytotoxic effects of 1-CPH on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

- Study B : Another investigation focused on colon cancer cells (HT-29), demonstrating that treatment with 1-CPH resulted in apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Other Biological Activities

Beyond its roles as an AOX inhibitor and potential anti-cancer agent, derivatives of 1-CPH have been explored for their anti-inflammatory and analgesic properties. Some studies suggest that related compounds may be candidates for treating neurological disorders such as migraines due to their ability to modulate inflammatory pathways .

Q & A

Q. How can 1-chlorophthalazine hydrochloride be used to develop impurity reference standards for regulatory submissions?

- Methodological Answer : Synthesize and characterize impurities (e.g., dimer, hydrolyzed byproducts) per ICH Q6B. Assign -NMR, IR, and elemental analysis data. Establish a stability-indicating HPLC method (e.g., 0.1% TFA in water/acetonitrile gradient) with validation parameters (linearity R² > 0.999, LOQ ≤ 0.05%). Submit batch data to pharmacopeial agencies (e.g., USP) for certification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.